[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
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Overview
Description
[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is a complex organic compound that features a piperazine ring, a hydroxyethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can be used to synthesize piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their operational simplicity and the availability of reactants. The use of palladium-catalyzed cyclization reactions also provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions .
Chemical Reactions Analysis
Types of Reactions
[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biology, this compound is used as a buffer in cell culture media due to its ability to maintain physiological pH despite changes in carbon dioxide concentration . It is also used in the study of enzyme kinetics and protein interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting various diseases, including cancer and neurological disorders .
Industry
In industry, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications .
Mechanism of Action
The mechanism of action of [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. It acts as a buffering agent, maintaining the pH of solutions within a narrow range . This is particularly important in biological systems where pH changes can affect enzyme activity and cellular functions .
Comparison with Similar Compounds
Similar Compounds
HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid): A widely used buffering agent in biological research.
PIPES (1,4-Piperazinediethanesulfonic acid): Another buffering agent used in biochemistry and molecular biology.
MOPS (3-(N-Morpholino)propanesulfonic acid): A buffering agent used in cell culture and protein purification.
Uniqueness
[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is unique due to its specific combination of functional groups, which provide it with distinct chemical and biological properties. Its ability to act as a buffer while also participating in various chemical reactions makes it a versatile compound in scientific research .
Properties
IUPAC Name |
2-(N-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-25-15-4-2-14(3-5-15)20(13-17(23)24)12-16(22)19-8-6-18(7-9-19)10-11-21/h2-5,21H,6-13H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBSRFIZCWKLFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)CCO)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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